
(Phenylthio)acetonitrile
Overview
Description
(Phenylthio)acetonitrile (C₈H₇NS, molecular weight 165.21 g/mol) is an organosulfur compound featuring a phenylthio (S-C₆H₅) group attached to an acetonitrile (CH₂CN) backbone. This compound is synthesized via the reaction of (phenylthio)acetic acids with acetonitrile under controlled conditions, followed by purification through recrystallization from aqueous ethanol . Its structure confers unique reactivity, particularly in cyclocondensation reactions with active methylene nitriles, enabling the synthesis of heterocyclic frameworks like furochromeno-pyridines .
Preparation Methods
Preparation Methods of (Phenylthio)acetonitrile
Nucleophilic Substitution of Benzyl Halides with Potassium Cyanide
One classical and widely used method to prepare phenylacetonitrile derivatives, including this compound, involves the nucleophilic substitution of benzyl halides with potassium cyanide in the presence of polar aprotic solvents and phase transfer catalysts.
Process Description : For example, benzyl chloride derivatives react with potassium cyanide in aqueous or biphasic systems, often with amine bases such as N,N-dimethylcyclohexylamine to facilitate the reaction. The reaction is typically conducted at reflux temperatures (~105–110 °C) for several hours to ensure complete conversion.
Workup and Purification : After reaction completion, the mixture separates into organic and aqueous layers. The organic layer containing the nitrile product is washed to remove residual cyanide and impurities, followed by distillation under reduced pressure to isolate the nitrile with high purity.
Yields and Purity : This method yields phenylacetonitriles with high purity (typically >90%) and melting points consistent with literature values. For example, 3-methoxy-4-ethoxy phenylacetonitrile was isolated with a crystallization point of 49–52 °C and purity around 95% by this method.
Parameter | Details |
---|---|
Starting Material | Benzyl chloride derivatives |
Reagent | Potassium cyanide |
Solvent | Water/monochlorobenzene |
Temperature | 105–110 °C (reflux) |
Reaction Time | ~1 hour addition + 1 hour reaction |
Purification | Washing, decantation, reduced pressure distillation |
Yield | High, typically >90% |
Base-Induced Synthesis via Disulfides and Trimethylsilyl Cyanide
A more recent and green chemistry-oriented approach involves the base-induced synthesis of this compound derivatives by reacting disulfides with chloromethyl derivatives and trimethylsilyl cyanide.
Reaction Scheme : Diphenyl disulfide reacts with 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride and trimethylsilyl cyanide in the presence of a base such as cesium carbonate in ethanol solvent.
Conditions : The reaction is carried out under air atmosphere at 100 °C for 3 hours, which facilitates a nucleophilic substitution (SN2) mechanism.
Advantages : This method uses less odorous disulfides as sulfur sources and environmentally friendly solvents (ethanol), avoiding the use of toxic cyanide salts directly. It is insensitive to water and dioxygen, simplifying the purification process.
Yields : High isolated yields (~90%) of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles were reported, demonstrating the efficiency of this method.
Parameter | Details |
---|---|
Starting Materials | Diphenyl disulfide, chloromethyl salt, TMSCN |
Base | Cesium carbonate (Cs2CO3) |
Solvent | Ethanol |
Temperature | 100 °C |
Reaction Time | 3 hours |
Atmosphere | Air |
Yield | ~90% |
Mechanism | SN2 nucleophilic substitution |
Preparation via Reaction of Methyl Phenyl Sulfoxide with Hydrogen Chloride in Acetonitrile
Another synthetic route involves the reaction of methyl phenyl sulfoxide with hydrogen chloride gas dissolved in acetonitrile, followed by addition of enoic acids to afford phenylthio-substituted lactones, which are related intermediates.
Procedure : Hydrogen chloride gas is generated by adding concentrated HCl to concentrated sulfuric acid at room temperature, dried, and bubbled into acetonitrile to form anhydrous HCl solution. Methyl phenyl sulfoxide is then added and heated to 100 °C. Subsequently, trans-3-enoic acids are introduced, and the mixture is refluxed for about 10 hours.
Isolation : After cooling, acetonitrile is removed, and the residue is extracted with dichloromethane, washed, dried, and purified by column chromatography.
Yields : The method yields trans-3-phenylthio-γ-lactones in 80–91% yield depending on the enoic acid substrate. Although this method is more focused on lactone derivatives, it provides insight into sulfur-carbon bond formation relevant to phenylthioacetonitrile chemistry.
Parameter | Details |
---|---|
Starting Materials | Methyl phenyl sulfoxide, HCl gas, trans-3-enoic acids |
Solvent | Acetonitrile |
Temperature | 100 °C (oil bath) |
Reaction Time | ~10 hours reflux |
Workup | Extraction, washing, drying, chromatography |
Yield | 80–91% |
Comparative Analysis of Preparation Methods
Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
---|---|---|---|---|
Nucleophilic substitution with KCN | Benzyl chloride + KCN, reflux in biphasic system | Established, scalable, high purity | >90 | Requires careful cyanide handling |
Base-induced synthesis with disulfides | Diphenyl disulfide + chloromethyl salt + TMSCN, Cs2CO3, EtOH, 100 °C | Green solvent, catalyst-free, less odor | ~90 | Mild, water and oxygen insensitive |
Reaction of methyl phenyl sulfoxide with HCl in acetonitrile | Methyl phenyl sulfoxide + HCl gas + enoic acid, 100 °C reflux | High yield lactone intermediates | 80–91 | More complex, focused on lactone products |
Research Findings and Notes
The base-induced synthesis via disulfides and trimethylsilyl cyanide represents a modern, environmentally friendly approach that avoids direct use of toxic cyanide salts and uses ethanol as a green solvent. This method also tolerates ambient air and moisture, simplifying operational procedures.
The classical nucleophilic substitution method remains widely used due to its straightforwardness and scalability, but it requires careful handling of cyanide and efficient purification to remove inorganic salts and residual reagents.
The sulfoxide-HCl-acetonitrile route is mainly applied to synthesize phenylthio lactones, which can be precursors or analogs of phenylthioacetonitrile derivatives. This method involves generation of anhydrous HCl in situ and prolonged reflux, with good yields and high purity.
Spectroscopic data such as ^1H NMR and GC-MS are routinely used to monitor reaction progress and confirm product identity and purity in all methods.
Chemical Reactions Analysis
Types of Reactions: (Phenylthio)acetonitrile undergoes various chemical reactions, including:
Vicarious Nucleophilic Substitution (VNS): In the presence of solid NaOH in DMSO, it reacts with nitrobenzene to form 4-nitrophenylacetonitrile.
Reduction: It can be reduced to primary amines using lithium aluminum hydride.
Hydrolysis: Acidic or basic hydrolysis of this compound leads to the formation of carboxylic acids.
Common Reagents and Conditions:
NaOH in DMSO: Used for VNS reactions.
Lithium Aluminum Hydride: Employed for reduction reactions.
Acidic or Basic Conditions: Utilized for hydrolysis reactions.
Major Products:
4-Nitrophenylacetonitrile: Formed from VNS reactions.
Primary Amines: Resulting from reduction reactions.
Carboxylic Acids: Produced through hydrolysis reactions.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
(Phenylthio)acetonitrile is utilized as an important intermediate in the synthesis of pharmaceuticals. It has been particularly noted for its role in developing drugs targeting neurological disorders. The compound facilitates the creation of complex molecular structures that are essential for effective drug design and development .
Case Study:
A study demonstrated the synthesis of derivatives of this compound that exhibited potential anti-cancer properties. The derivatives were tested for cytotoxicity against various cancer cell lines, highlighting the compound's relevance in medicinal chemistry .
Agricultural Chemicals
Agrochemical Formulation:
The compound is also employed in formulating agrochemicals, providing effective solutions for pest control and enhancing agricultural productivity. Its chemical properties allow it to act as a potent agent against various agricultural pests .
Data Table: Agrochemical Applications
Application Type | Description |
---|---|
Pesticide Development | Used in synthesizing pesticides targeting specific pests. |
Crop Protection | Enhances crop resilience against diseases and pests. |
Material Science
Advanced Material Creation:
In material science, this compound is utilized in creating advanced materials, including polymers and coatings that exhibit improved chemical resistance and durability. Its incorporation into materials enhances their mechanical properties and longevity .
Example Application:
Research has shown that polymers synthesized with this compound demonstrate superior resistance to environmental degradation compared to traditional materials.
Organic Synthesis
Building Block in Organic Chemistry:
this compound serves as a building block in organic synthesis, allowing researchers to create complex organic molecules with specific functional groups. It participates in various chemical reactions, including vicarious nucleophilic substitution reactions with electron-deficient aromatics .
Data Table: Organic Synthesis Reactions
Reaction Type | Description |
---|---|
Vicarious Nucleophilic Substitution | Reacts with electron-deficient aromatics to form substituted products. |
Oxidation/Reduction Reactions | Can be oxidized or reduced under specific conditions for further applications. |
Analytical Chemistry
Detection and Quantification:
In analytical chemistry, this compound is used in chromatography and spectroscopy applications to detect and quantify various substances in complex mixtures. Its unique chemical properties make it suitable for use as a standard or reagent in analytical methods .
Case Study:
A research paper highlighted its application in chromatographic techniques for separating complex mixtures, demonstrating its utility in both qualitative and quantitative analysis.
Mechanism of Action
The mechanism of action of (Phenylthio)acetonitrile involves its ability to undergo nucleophilic substitution reactions. The phenylthio group acts as a leaving group, facilitating the formation of new carbon-nitrogen bonds. This property is exploited in various synthetic applications, where this compound serves as a versatile intermediate .
Comparison with Similar Compounds
Structural Analogues
2-(4-Methoxyphenyl)-2-[6-(phenylthio)pyridazin-3-yl]acetonitrile (Compound 38)
- Molecular Formula : C₁₉H₁₅N₃OS
- Molecular Weight : 333.40 g/mol
- Physical Properties : Melting point 135–137°C; IR absorption at 2248 cm⁻¹ (C≡N stretch); ¹H NMR signals at δ 3.80 (s, OCH₃) and 5.55 (s, CH) .
(Phenylamino)acetonitrile
- Molecular Formula : C₈H₈N₂
- Molecular Weight : 132.16 g/mol
- Key Differences: Replaces the sulfur atom with an amino group (-NH-), altering electronic properties and hydrogen-bonding capacity. Limited data on reactivity, but structural similarity suggests utility in heterocyclic synthesis .
1-Naphthyl Acetonitrile
- Molecular Formula : C₁₂H₉N
- Molecular Weight : 167.21 g/mol
- Applications : Widely used in agrochemicals and pharmaceuticals due to its aromatic naphthyl group, which enhances lipophilicity and binding affinity .
Functional Analogues
Ethyl Cyanoacetate
- Molecular Formula: C₅H₇NO₂
- Reactivity: Participates in Knoevenagel condensations and Michael additions. Unlike (phenylthio)acetonitrile, its ester group (-COOEt) increases electrophilicity at the α-carbon, favoring nucleophilic attack .
Malononitrile
- Molecular Formula : C₃H₂N₂
- Reactivity : Contains two nitrile groups, enabling dual nucleophilic sites for annulation reactions. Used alongside this compound in synthesizing fused pyridines .
Physicochemical and Spectral Data Comparison
Biological Activity
(Phenylthio)acetonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by the presence of a phenylthio group attached to an acetonitrile moiety. The general structure can be represented as follows:
This structure allows for various interactions with biological targets, making it a candidate for further investigation in drug development.
Research indicates that this compound may interact with several biological pathways:
- Heat Shock Protein 70 (Hsp70) Inhibition : Studies have identified that compounds with similar scaffolds to this compound can inhibit Hsp70, a protein involved in cancer cell survival. The inhibition leads to the disruption of the Hsp70-HOP-Hsp90 complex, promoting apoptosis in cancer cells .
- Electrochemical Activity : The compound has been evaluated for its electrochemical properties, which can influence its reactivity and potential biological effects. For instance, fluorination reactions involving this compound derivatives have shown selective product formation that could be relevant for developing new therapeutic agents .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound derivatives against various cancer cell lines. The findings are summarized in Table 1.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 15 | Hsp70 Inhibition |
2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitrile | Hs578T | 10 | Apoptosis Induction |
Ethyl α-(phenylthio)acetate | HeLa | 20 | Proteasome Inhibition |
Table 1: Summary of Biological Activity of this compound Derivatives
Case Studies
- Cancer Treatment : A study demonstrated that derivatives of this compound effectively induced apoptosis in breast cancer cells by inhibiting Hsp70 activity. The compounds were shown to reduce cell viability significantly compared to controls .
- Antimicrobial Activity : Another investigation into the antimicrobial properties revealed that certain derivatives exhibited activity against Mycoplasma species, suggesting potential applications in treating infections resistant to conventional antibiotics .
- Neurotoxicity Assessment : Toxicological evaluations indicated that high concentrations of this compound could lead to neurotoxic effects in animal models, emphasizing the need for careful dosage considerations in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (phenylthio)acetonitrile, and how do reaction conditions influence product purity?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, α-(phenylthio)cyclohexanone reacts with hydroxylamine hydrochloride under varying solvent/base systems. Ethanol-pyridine promotes oxidation-reduction pathways, yielding unexpected products like cyclopropane derivatives, whereas ethanol-sodium acetate favors oxime formation . Key factors include:
- Solvent polarity : Acetonitrile stabilizes intermediates but may require molecular sieves to prevent polymerization of unhydrated precursors .
- Base selection : Pyridine facilitates dehydrogenation, while sodium acetate limits side reactions.
- Temperature control : Elevated temperatures accelerate decomposition in acetonitrile solutions.
Table 1 : Synthetic outcomes under different conditions
Substrate | Solvent/Base | Product | Yield (%) | Reference |
---|---|---|---|---|
α-(Phenylthio)cyclohexanone | Ethanol/Pyridine | Cyclopropane derivative (3) | 45 | |
α-(Phenylthio)cyclohexanone | Ethanol/Sodium Acetate | Oxime (2) | 85 |
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- NMR : Vinyl protons adjacent to methylene groups (e.g., δ 5.2–5.8 ppm) confirm dehydrogenation products .
- Mass spectrometry : Molecular ions (e.g., m/z 219 for cyclopropane derivatives) and TMS-derivative fragmentation patterns validate structures .
- IR spectroscopy : Carbonyl stretching frequencies (~1700 cm⁻¹ in acetonitrile) distinguish hydrated vs. anhydrous forms .
Q. How does solvent choice impact the stability of this compound during storage and reactions?
Acetonitrile is preferred for anhydrous reactions due to its stability with molecular sieves. However, trace water induces polymerization in carbon tetrachloride, necessitating rigorous drying protocols .
Advanced Research Questions
Q. What mechanistic insights explain the oxidative dehydrogenation of α-(phenylthio)ketones to cyclopropane derivatives?
Pyridine acts as both a base and redox mediator, facilitating electron transfer. The proposed mechanism involves:
- Radical intermediates : Detected via deuterated acetonitrile experiments in cathodic reductions .
- Kinetic vs. thermodynamic control : Ethanol-pyridine stabilizes high-energy intermediates, enabling cyclopropane formation over oxime tautomerization .
Table 2 : Mechanistic pathways in dehydrogenation
Condition | Pathway | Key Intermediate | Evidence |
---|---|---|---|
Pyridine | Radical-mediated | (Phenylthio)difluoromethyl radical | |
Sodium Acetate | Nucleophilic addition | Oxime tautomer |
Q. How does electrochemical fluorination alter the reactivity of this compound?
Fluorination at the α-position increases oxidation potential by 0.36 V, as shown by cyclic voltammetry. This shift prevents over-fluorination, enabling selective monofluorination in poly(HF) salt systems .
Q. What experimental design optimizes GC-FID analysis of acetonitrile-containing radiopharmaceuticals?
A two-level factorial design evaluates variables like column temperature and flow rate. Central-point triplicates reduce experimental error, while resolution (R > 1.5) and retention time (<5 min) are critical responses .
Table 3 : GC-FID optimization parameters
Factor | Low (-) | High (+) | Optimal |
---|---|---|---|
Temperature (°C) | 40 | 60 | 50 |
Flow Rate (mL/min) | 1.0 | 1.5 | 1.2 |
Q. How can computational modeling predict the thermodynamic stability of this compound derivatives?
Quantum chemical calculations (e.g., DFT) correlate proton affinity and entropy changes with solvent interactions. High-resolution photoelectron spectra validate computational predictions of electron density distributions .
Q. Methodological Considerations
Q. What strategies resolve contradictions in reaction yields reported across studies?
- Reproducibility checks : Replicate conditions using molecular sieves for anhydrous acetonitrile .
- Isotopic labeling : Deuterated solvents (e.g., CD₃CN) trace radical pathways in electrochemical reductions .
- Sensitivity analysis : Rank factors (e.g., base strength, solvent polarity) via Plackett-Burman designs .
Q. How should researchers handle large datasets from spectroscopic or chromatographic analyses?
Properties
IUPAC Name |
2-phenylsulfanylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJWPWCKRKHUNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200216 | |
Record name | Acetonitrile, (phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5219-61-4 | |
Record name | 2-(Phenylthio)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5219-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Phenylthio)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005219614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetonitrile, (phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (phenylthio)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (PHENYLTHIO)ACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYR5862VFA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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